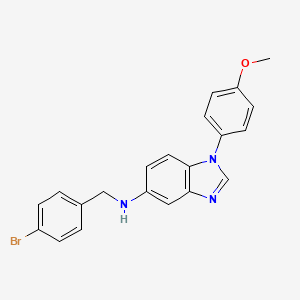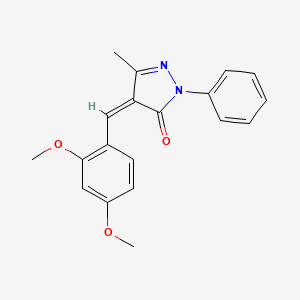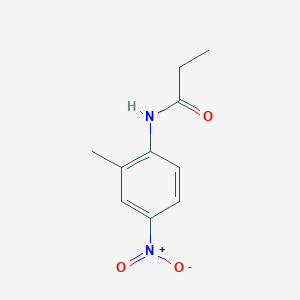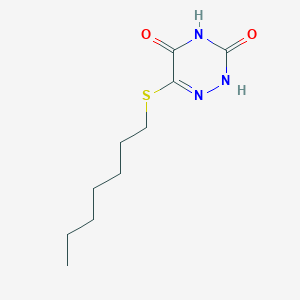![molecular formula C21H14N2O3S2 B11685719 3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11685719.png)
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida es un complejo compuesto orgánico con una estructura única que incluye un grupo benzamida, un anillo de tiazolidina y una unidad de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida típicamente implica un proceso de varios pasos. Un método común incluye la condensación de 3-hidroxibenzamida con un derivado de tiazolidina bajo condiciones específicas. La reacción a menudo requiere un catalizador y se lleva a cabo en un solvente orgánico a temperaturas elevadas para asegurar una conversión completa.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar el anillo de tiazolidina o la unidad de naftaleno.
Sustitución: El grupo benzamida puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y pueden requerir atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción podría producir derivados hidroxilados del anillo de tiazolidina.
Aplicaciones Científicas De Investigación
3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: La estructura del compuesto le permite interactuar con macromoléculas biológicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo por el cual 3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico en cuestión.
Comparación Con Compuestos Similares
Compuestos similares
- 3-hidroxi-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihidro-3H-indol-3-ilideno)-2-tio-1,3-tiazolidin-3-il]benzamida
- 5-(4-fluorofenil)-3-(1-naftil)-1-fenil-1H-pirazol
Unicidad
Lo que diferencia a 3-hidroxi-N-[(5Z)-5-(1-naftilmetilen)-4-oxo-2-tio-1,3-tiazolidin-3-il]benzamida de compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C21H14N2O3S2 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H14N2O3S2/c24-16-9-4-8-15(11-16)19(25)22-23-20(26)18(28-21(23)27)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12,24H,(H,22,25)/b18-12- |
Clave InChI |
CCRCJXKOQBBQJS-PDGQHHTCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)


![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)

